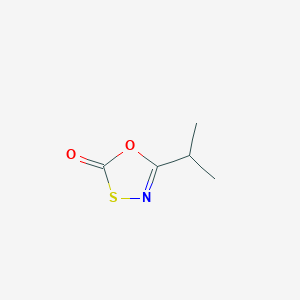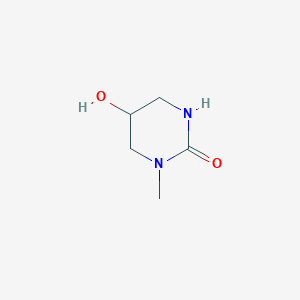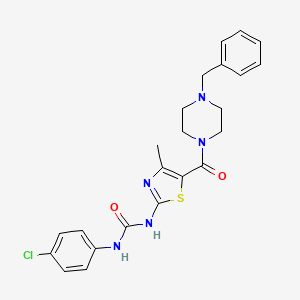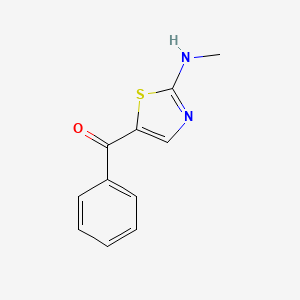![molecular formula C7H9ClN4 B2928347 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine CAS No. 135196-93-9](/img/structure/B2928347.png)
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyridopyrimidines This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
Related compounds have been found to inhibit extracellular signal-regulated kinase (erk2) and show potential as protein kinase ck1ε inhibitors .
Mode of Action
It is likely that it interacts with its targets (such as erk2 or protein kinase ck1ε) by binding to the active site, thereby inhibiting the kinase activity and disrupting the signaling pathways .
Result of Action
Related compounds have shown potent and selective inhibition of erk2 and knockdown of phospho-rsk levels in hepg2 cells and tumor xenografts . This suggests that 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine may have similar effects.
Preparation Methods
The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-2-aminopyrimidine with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reaction mixture in an organic solvent such as ethanol or dimethylformamide .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrido[2,3-d]pyrimidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound lacks the chlorine atom at the 4-position, which can significantly alter its chemical reactivity and biological activity.
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This isomer has a different arrangement of the nitrogen atoms in the pyrimidine ring, leading to differences in its chemical and biological properties.
2-Amino-4-chloropyrimidine: This simpler compound serves as a precursor for the synthesis of more complex pyridopyrimidines and shares some structural similarities with this compound.
The unique structural features of this compound, such as the presence of both a chlorine atom and an amine group, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXJWAVJGSPREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(N=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)
![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)

![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)





![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate](/img/structure/B2928287.png)
